molecular formula C19H20N6O3S2 B2753665 3-methoxy-1-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170619-51-8

3-methoxy-1-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2753665
CAS No.: 1170619-51-8
M. Wt: 444.53
InChI Key: XNIIOHPXOVBPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of heterocyclic compound . It also has a 1,3,4-thiadiazol-2-yl group, a sulfur and nitrogen-containing ring, and a 1H-pyrazole-4-carboxamide group, another type of nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxamide could make it more soluble in polar solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Researchers have synthesized novel compounds, including derivatives similar to the specified compound, exhibiting moderate to good antibacterial efficacy against various bacteria, showing promise in combating resistant bacterial strains. For instance, a series incorporating 1,3,4-thiadiazole moiety displayed significant antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents (Qu et al., 2018). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial properties, indicating the versatility of compounds with thiadiazole structures in addressing microbial infections (Patel & Patel, 2010).

Anticancer Activity

Compounds with structural features similar to the specified chemical have been investigated for their potential anticancer properties. For example, certain derivatives have shown significant anticancer activity against breast cancer cell lines, providing a basis for the development of new therapeutic agents (Gaber et al., 2021). Another study highlighted the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, suggesting their utility in cancer treatment (Gür et al., 2020).

Enzyme Inhibition

Research has also focused on the inhibition of specific enzymes by compounds containing thiadiazole or related structures, indicating their potential in therapeutic interventions. For instance, thiadiazoline- and pyrazoline-based carboxamides and carbothioamides have been synthesized and shown to inhibit nitric oxide synthase, an enzyme involved in various physiological and pathological processes (Arias et al., 2018).

Target Identification for Antibacterial Agents

Further research into N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides has led to the identification of potent antibacterial agents with minimum inhibitory concentrations below 1 μg/mL against S. aureus, showcasing the potential of such compounds in overcoming antibiotic resistance. The identification of DNA gyrase B as a potential target provides insights into the mechanism of action and a foundation for structure-based drug design (Xue et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-24-10-13(17(23-24)28-2)16(27)20-18-21-22-19(30-18)29-11-15(26)25-9-5-7-12-6-3-4-8-14(12)25/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIOHPXOVBPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.